molecular formula C20H16ClN3O B6424343 (2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide CAS No. 2035023-16-4

(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide

Cat. No. B6424343
CAS RN: 2035023-16-4
M. Wt: 349.8 g/mol
InChI Key: LESVYOZSSYSBRM-AATRIKPKSA-N
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Description

The compound “(2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . The “2E” indicates the geometry around the double bond, and “N” refers to a nitrogen atom. The “prop-2-enamide” part of the name suggests the presence of a propene (three-carbon alkene) structure with an amide functional group .


Molecular Structure Analysis

Again, without specific data, we can only infer that the molecule likely has a complex 3D structure due to the presence of the bipyridine moiety and the prop-2-enamide group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the double bond in the prop-2-enamide part could undergo addition reactions . The nitrogen in the amide could act as a nucleophile in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of any substituents. Properties such as solubility, melting point, boiling point, and reactivity could vary widely .

Mechanism of Action

The mechanism of action would depend on the application of this compound. If it’s used as a ligand in coordination chemistry, it could coordinate to metal ions via the nitrogen atoms in the bipyridine moiety .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in areas such as coordination chemistry, catalysis, or organic synthesis .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c21-18-4-2-1-3-16(18)5-6-20(25)24-14-15-7-12-23-19(13-15)17-8-10-22-11-9-17/h1-13H,14H2,(H,24,25)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESVYOZSSYSBRM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide

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